methylene}dibenzene CAS No. 312283-37-7](/img/structure/B14248372.png)
1,1'-{[4-(Benzyloxy)phenyl](chloro)methylene}dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)trityl chloride is a chemical compound widely used in organic synthesis, particularly as a protecting group for alcohols and amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Benzyloxy)trityl chloride can be synthesized through the reaction of trityl chloride with benzyl alcohol in the presence of a base such as pyridine. The reaction typically proceeds via an SN1 mechanism, where the trityl cation is formed and subsequently reacts with the benzyl alcohol to form the desired product .
Industrial Production Methods
In industrial settings, the production of 4-(Benzyloxy)trityl chloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)trityl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under specific conditions
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base like pyridine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols or amines yield the corresponding trityl-protected derivatives, while oxidation reactions can produce benzoic acid derivatives .
Aplicaciones Científicas De Investigación
4-(Benzyloxy)trityl chloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to temporarily mask reactive hydroxyl or amino groups.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)trityl chloride involves the formation of a stable trityl cation intermediate during its reactions. This cation can then react with various nucleophiles to form protected derivatives. The stability of the trityl cation is a key factor in its effectiveness as a protecting group .
Comparación Con Compuestos Similares
Similar Compounds
Trityl Chloride: Similar in structure but lacks the benzyloxy group, making it less versatile in some applications.
Benzyl Chloride: Another protecting group but less stable and more prone to side reactions.
Tetrahydropyranyl (THP) Ethers: Used as protecting groups for alcohols but require harsher conditions for removal.
Uniqueness
4-(Benzyloxy)trityl chloride stands out due to its combination of stability and ease of removal under mild conditions. This makes it particularly useful in multi-step syntheses where selective protection and deprotection of functional groups are required .
Propiedades
Número CAS |
312283-37-7 |
|---|---|
Fórmula molecular |
C26H21ClO |
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
1-[chloro(diphenyl)methyl]-4-phenylmethoxybenzene |
InChI |
InChI=1S/C26H21ClO/c27-26(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24-16-18-25(19-17-24)28-20-21-10-4-1-5-11-21/h1-19H,20H2 |
Clave InChI |
KRBYHRYWQFNKHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


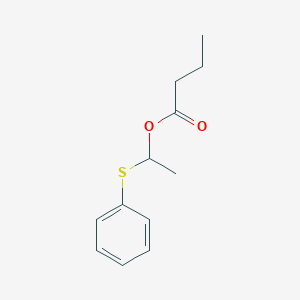
![2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14248300.png)
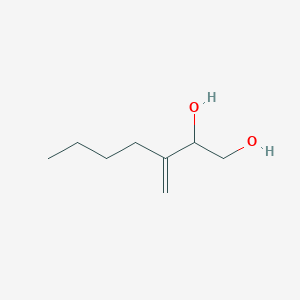
![1-Azabicyclo[3.3.1]nona-3,5-diene](/img/structure/B14248314.png)
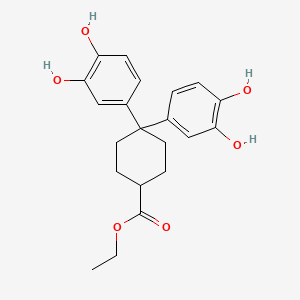
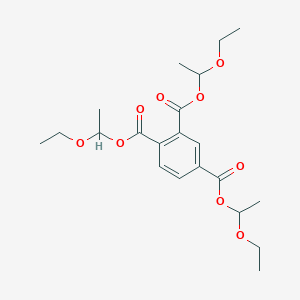
![1-[1-(Cyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14248325.png)
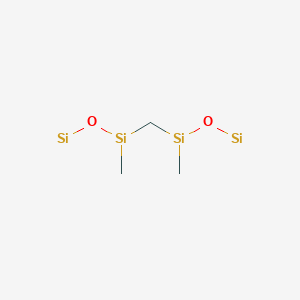
![1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene](/img/structure/B14248341.png)
![1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]-](/img/structure/B14248344.png)
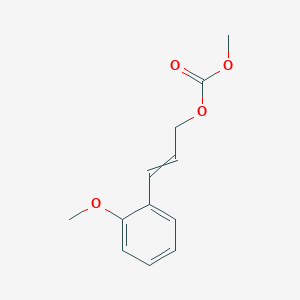
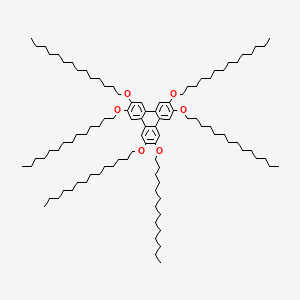
![N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14248359.png)
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)-](/img/structure/B14248367.png)
